

Green synthesis of nanoparticles using bismuth nitrate pentahydrate and plant extracts.

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Compound of Interest		
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Application Notes and Protocols: Green Synthesis of Bismuth-Based Nanoparticles

Introduction

The field of nanotechnology has garnered significant attention for its wide-ranging applications in medicine, environmental remediation, and materials science.[1] Green synthesis of nanoparticles offers an eco-friendly, cost-effective, and scalable alternative to traditional chemical and physical methods.[2][3] This approach utilizes biological entities, such as plant extracts, which contain a rich source of phytochemicals like flavonoids, terpenoids, alkaloids, and phenolic acids.[4][5][6] These compounds act as natural reducing and capping/stabilizing agents, converting metal salts into stable nanoparticles.[4][5][6]

Bismuth is considered a "green element" due to its remarkably low toxicity compared to other heavy metals.[7] Nanoparticles derived from bismuth, particularly bismuth oxide (Bi₂O₃), have shown significant potential in various applications, including as antibacterial and antifungal agents, photocatalysts for degrading environmental pollutants, and for UV radiation absorption. [1][4][8] This document provides detailed protocols for the green synthesis of bismuth oxide nanoparticles (Bi₂O₃ NPs) using **bismuth nitrate pentahydrate** as the precursor and various plant extracts as the reducing and stabilizing agents.

I. Experimental Workflow and Synthesis Mechanism

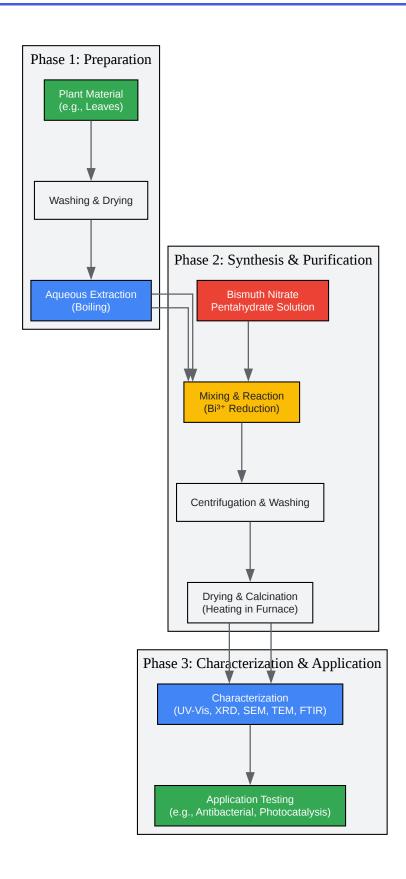






The overall process involves the preparation of a plant extract, which is then used to synthesize, purify, and characterize the bismuth-based nanoparticles for subsequent application testing.



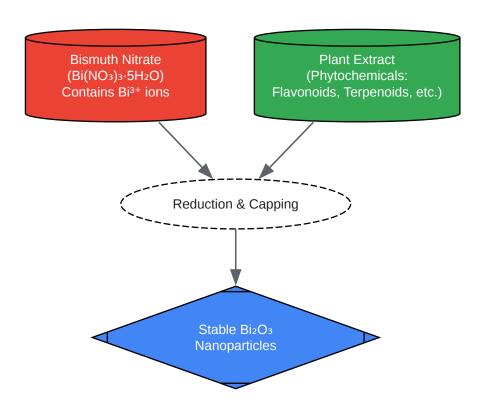


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Caption: General workflow for the green synthesis of Bi₂O₃ nanoparticles.



The synthesis mechanism relies on the phytochemicals present in the plant extract. These biomolecules, rich in functional groups, first reduce the bismuth ions (Bi³⁺) from the bismuth nitrate precursor. Subsequently, they cap the surface of the newly formed nanoparticles, preventing aggregation and ensuring their stability.[2][5]



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Caption: Proposed mechanism of nanoparticle formation by plant extracts.

II. Experimental ProtocolsProtocol 1: Preparation of Plant Leaf Extract

This protocol provides a general method for preparing aqueous plant extracts. Specific quantities may vary based on the plant used.

 Collection and Cleaning: Collect fresh plant leaves (e.g., Mentha pulegium, Beta vulgaris, Citrus limon).[4][5][9] Wash them thoroughly with distilled water to remove dust and other impurities.[5][10]



- Drying and Grinding: Shadow-dry the leaves for 4-5 days to remove moisture.[10] Once completely dry, grind the leaves into a fine powder using a grinder.[10]
- Aqueous Extraction:
 - Add a specific amount of the leaf powder (e.g., 20 g) to a volume of double-distilled water (e.g., 200 mL) in a beaker.[5]
 - Boil the mixture for a set duration (e.g., 2 hours at 90°C).[5]
 - Allow the extract to cool to room temperature.
- Filtration: Filter the cooled extract using Whatman filter paper to remove solid plant residues. [5]
- Storage: Store the clear filtrate at 4°C for use in nanoparticle synthesis.[7]

Protocol 2: Green Synthesis of Bismuth Oxide (Bi₂O₃) Nanoparticles

This protocol describes the synthesis of Bi₂O₃ NPs using the prepared plant extract.

- Precursor Preparation: Prepare a 1 mM solution of **bismuth nitrate pentahydrate** (Bi(NO₃)₃·5H₂O) by dissolving the appropriate amount in double-distilled water.[3]
- Synthesis Reaction:
 - In a beaker, mix the plant extract with the bismuth nitrate solution. A common ratio is 20 mL of extract to 80 mL of the 1 mM bismuth nitrate solution. [10]
 - Some methods may involve heating the mixture (e.g., to 90°C) and maintaining the temperature for a specific period (e.g., 24 hours), while others are performed at room temperature.[4][5]
 - Observe the solution for a color change (e.g., from yellowish-brown to dark brown), which indicates the formation of nanoparticles.[10]
- Purification:



- Separate the synthesized nanoparticles from the solution by centrifugation at high speed (e.g., 5000 rpm for 30 minutes).[10]
- Discard the supernatant and wash the nanoparticle pellet multiple times with distilled water and/or ethanol to remove unreacted precursors and residual plant material.
- Drying and Calcination:
 - Dry the purified nanoparticle pellet in a hot air oven (e.g., at 100°C).[10]
 - o For crystalline Bi₂O₃ NPs, the dried powder can be further heated (calcined) in a furnace at a high temperature (e.g., 550°C for 5 hours) to ensure the complete removal of organic impurities and formation of the oxide phase.[4][5]

Protocol 3: Characterization of Bi₂O₃ Nanoparticles

Characterization is crucial to confirm the formation, size, morphology, and composition of the nanoparticles.

- UV-Visible Spectroscopy: Analyze the optical properties of the nanoparticles. A peak in the range of 250-500 nm confirms the formation of Bi₂O₃ NPs.[4][10]
- Fourier-Transform Infrared Spectroscopy (FTIR): Identify the functional groups from the plant extract that are capping the nanoparticle surface and confirm the presence of Bi-O bonds.
- X-Ray Diffraction (XRD): Determine the crystalline structure, phase (e.g., monoclinic α-Bi₂O₃), and average crystal size of the nanoparticles.[4]
- Scanning Electron Microscopy (SEM) & Energy-Dispersive X-ray (EDX): Visualize the surface morphology and shape of the nanoparticles.[9][10] EDX analysis confirms the elemental composition, ensuring the presence of Bismuth and Oxygen and the absence of impurities.[9][10]
- Transmission Electron Microscopy (TEM): Obtain high-resolution images to determine the precise size, shape, and internal structure of the nanoparticles.[4][10]

III. Data Presentation



The properties of green-synthesized Bi₂O₃ nanoparticles vary depending on the plant extract used.

Table 1: Synthesis Parameters and Nanoparticle Characteristics

Plant Extract	Precurs or	Synthes is Conditi ons	UV-Vis Peak (λ _{max})	Avg. Particle Size (nm)	Morphol ogy	Crystalli ne Phase	Referen ce
Mentha pulegium	Bi(NO₃)₃· 5H₂O	90°C for 24 h, calcined at 550°C	290 nm	~150 nm (DLS)	Nanomet er scale	Monoclini c α-Bi ₂ O ₃	[4][5]
Beta vulgaris	Bi(NO₃)₃· 5H₂O	Room Temperat ure	-	34.89 nm (SEM)	Crystallin e, Rhombo hedral	Rhombo hedral	[9]
Coldenia procumb ens	Bi(NO₃)₃· 5H₂O	Room Temperat ure for 12 h	444 nm	-	Crystallin e	-	[10]
Citrus limon	Bi(NO₃)₃· 5H₂O	Room Temperat ure for 12 h	418 nm	-	Crystallin e	-	[10]
Murraya koenigii	Bi(NO₃)₃· 5H₂O	Room Temperat ure for 12 h	404 nm	-	Crystallin e	-	[10]

IV. Application Protocols

Protocol 4: Antibacterial Activity Assessment (Agar Well Diffusion Method)



- Prepare Bacterial Cultures: Grow pathogenic bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in nutrient broth overnight.
- Plate Preparation: Spread the bacterial cultures uniformly over the surface of sterile nutrient agar plates.
- Well Creation: Create wells (e.g., 6 mm diameter) in the agar using a sterile cork borer.
- Sample Loading: Add a defined volume (e.g., 100 μL) of the synthesized Bi₂O₃ NP suspension (at a specific concentration) into the wells. Use the plant extract alone and a standard antibiotic as controls.
- Incubation: Incubate the plates at 37°C for 24 hours.
- Data Collection: Measure the diameter of the zone of inhibition (the clear area around the well where bacteria did not grow) in millimeters. A larger zone indicates higher antibacterial activity.[10]

Table 2: Antibacterial and Antifungal Activity of Green Synthesized Bi₂O₃ NPs



Nanoparticle (Synthesized with)	Test Organism	Туре	Activity/Result	Reference
Beta vulgaris extract	Staphylococcus aureus	Gram-positive Bacteria	High inhibition	[9]
Beta vulgaris extract	Escherichia coli	Gram-negative Bacteria	High inhibition	[9]
Beta vulgaris extract	Candida albicans	Fungus	Very high inhibition	[9]
C. procumbens, C. limon, M. koenigii	S. aureus, E. faecalis	Gram-positive Bacteria	Active	[10]
C. procumbens, C. limon, M. koenigii	E. coli, K. pneumonia	Gram-negative Bacteria	Strong activity	[10]
Mentha pulegium extract	Salmonella, E. coli	Gram-negative Bacteria	Determined	[5][11]
Mentha pulegium extract	Staphylococcus aureus	Gram-positive Bacteria	Determined	[5][11]

Protocol 5: Photocatalytic Dye Degradation

- Prepare Dye Solution: Prepare an aqueous solution of an organic dye (e.g., Methylene Blue or Malachite Green) at a known concentration.
- Photocatalytic Reaction:
 - Add a specific amount of Bi₂O₃ NPs to the dye solution.
 - Stir the suspension in the dark for a period (e.g., 30 minutes) to establish adsorptiondesorption equilibrium.
 - Expose the solution to a light source (e.g., sunlight or a UV lamp).



- · Monitoring Degradation:
 - At regular time intervals, withdraw aliquots of the solution.
 - Centrifuge the aliquots to remove the nanoparticles.
 - Measure the absorbance of the supernatant using a UV-Visible spectrophotometer at the dye's maximum absorbance wavelength.
- Calculate Efficiency: Calculate the percentage of dye degradation over time. Bi₂O₃ NPs synthesized with C. procumbens, C. limon, and M. koenigii extracts showed up to 70% degradation for Malachite Green and 90% for Methylene Blue.[10]

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